molecular formula C14H11N3O3S B374721 N-benzoyl-N'-(4-nitrophenyl)thiourea CAS No. 40611-33-4

N-benzoyl-N'-(4-nitrophenyl)thiourea

Cat. No.: B374721
CAS No.: 40611-33-4
M. Wt: 301.32g/mol
InChI Key: YJMGBGAUFCFJGM-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(4-nitrophenyl)thiourea is an organosulfur compound belonging to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical applications. This compound is characterized by the presence of a benzoyl group and a nitrophenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.

Scientific Research Applications

N-benzoyl-N’-(4-nitrophenyl)thiourea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

Thiourea derivatives like N-benzoyl-N’-(4-nitrophenyl)thiourea are known to exhibit a wide variety of biological activities. They are often used as inhibitors of photosynthesis by blocking the QB plastoquinone binding site of photosystem II . They may also inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched amino acids .

Future Directions

Thiourea derivatives like N-benzoyl-N’-(4-nitrophenyl)thiourea have potential applications in numerous fields such as organic synthesis and pharmaceutical industries . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(4-nitrophenyl)thiourea typically involves the reaction of benzoyl chloride with 4-nitrophenylthiourea. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like halides or nucleophiles in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: N-benzoyl-N’-(4-aminophenyl)thiourea.

    Oxidation: Sulfonyl derivatives of N-benzoyl-N’-(4-nitrophenyl)thiourea.

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(4-chlorophenyl)thiourea
  • N-benzoyl-N’-(4-methylphenyl)thiourea
  • N-benzoyl-N’-(4-aminophenyl)thiourea

Uniqueness

N-benzoyl-N’-(4-nitrophenyl)thiourea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antibacterial and anticancer agent, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-13(10-4-2-1-3-5-10)16-14(21)15-11-6-8-12(9-7-11)17(19)20/h1-9H,(H2,15,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMGBGAUFCFJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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